

BMS-561392 formate toxicity and cytotoxicity issues

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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

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BMS-561392 Formate: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-561392 formate**.

Frequently Asked Questions (FAQs)

Q1: What is BMS-561392 and its mechanism of action?

BMS-561392, also known as DPC-333, is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).^{[1][2][3]} TACE is a cell surface protease responsible for the shedding of the ectodomains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF- α . By inhibiting TACE, BMS-561392 blocks the release of soluble TNF- α , which is a key mediator of inflammation. This mechanism of action has led to its investigation in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.^[2]

Q2: Is there specific toxicity or cytotoxicity data available for the formate salt of BMS-561392?

Currently, there is a lack of publicly available studies that specifically detail the toxicity and cytotoxicity profile of the **BMS-561392 formate** salt. The majority of research has been conducted on the parent compound, BMS-561392. While general information on formate

toxicity exists, it is not specific to the BMS-561392 conjugate and may not be directly applicable.

Q3: What are the known IC50 values for BMS-561392?

The half-maximal inhibitory concentration (IC50) of BMS-561392 can vary depending on the experimental system, including the cell type and substrate. It is crucial to determine the IC50 for your specific experimental setup.

Parameter	Cell Line	IC50 Value	Reference
TACE Inhibition (in vitro)	-	0.20 nM	[4]
TNFα Secretion Inhibition	CHO cells	0.15 μM	[5]
sAPPα Secretion Inhibition	CHO-APPwt cells	4.47 μM	[5]
sAPPα Secretion Inhibition	CHO-APPswe cells	0.23 μM	[5]

Q4: What are the potential off-target effects of BMS-561392?

While BMS-561392 is described as a selective TACE inhibitor, the potential for off-target effects, common with small molecule inhibitors, should be considered.[6] Some TACE inhibitors have been associated with hepatotoxicity in clinical trials, leading to their discontinuation.[4] Researchers should include appropriate controls to monitor for off-target effects in their experiments.

Q5: What is the recommended solvent for **BMS-561392 formate**?

BMS-561392 formate is soluble in DMSO. One supplier suggests a solubility of 250 mg/mL (478.39 mM) in DMSO, with sonication recommended to aid dissolution.[7] It is always advisable to consult the manufacturer's product data sheet for specific solubility information.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent or unexpected results in cell-based assays	- Cell line variability- Passage number affecting cell sensitivity- Inconsistent seeding density- Contamination (e.g., mycoplasma)	- Use a consistent cell source and passage number.- Ensure uniform cell seeding.- Regularly test for mycoplasma contamination.
Poor solubility of BMS-561392 formate	- Incorrect solvent- Insufficient mixing	- Use high-purity DMSO as the solvent.[7]- Warm the solution gently and sonicate to aid dissolution.[7]- Prepare fresh stock solutions for each experiment.
High background in cytotoxicity assays	- Serum in the culture medium can contain LDH, leading to high background in LDH assays.	- Use heat-inactivated serum.- Run a "medium only" control to determine the background LDH level.- Consider reducing the serum concentration during the assay if compatible with cell health.
Observed cytotoxicity at expected non-toxic concentrations	- Formate-related toxicity- Off-target effects of BMS-561392	- At high concentrations, formate can be neurotoxic and may inhibit mitochondrial function.[8] Perform a dose-response curve to determine the toxicity threshold in your cell line.- Include a vehicle control (DMSO) and an inactive compound control to assess for non-specific effects.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an LDH Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the cell culture medium upon damage to the plasma membrane.^[9]

Materials:

- Cells of interest
- **BMS-561392 formate**
- Complete cell culture medium
- 96-well flat-bottom plates
- Commercially available LDH cytotoxicity assay kit
- Plate reader capable of measuring absorbance at 490 nm and 680 nm^[9]

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **BMS-561392 formate** in a complete culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
- Remove the culture medium from the cells and add the different concentrations of **BMS-561392 formate** and the vehicle control.
- Include wells for "spontaneous LDH release" (cells with medium but no treatment) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).
- Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

- After incubation, carefully collect the supernatant from each well without disturbing the cells.
- Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.[\[9\]](#)
- Measure the absorbance at 490 nm and 680 nm. Subtract the 680 nm absorbance (background) from the 490 nm absorbance.
- Calculate the percentage of cytotoxicity using the formula provided in the assay kit, typically:
$$\% \text{ Cytotoxicity} = \frac{[(\text{Compound-treated LDH activity} - \text{Spontaneous LDH activity}) / (\text{Maximum LDH activity} - \text{Spontaneous LDH activity})] * 100}$$

General Protocol for Assessing Cell Viability using an MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[\[10\]](#)

Materials:

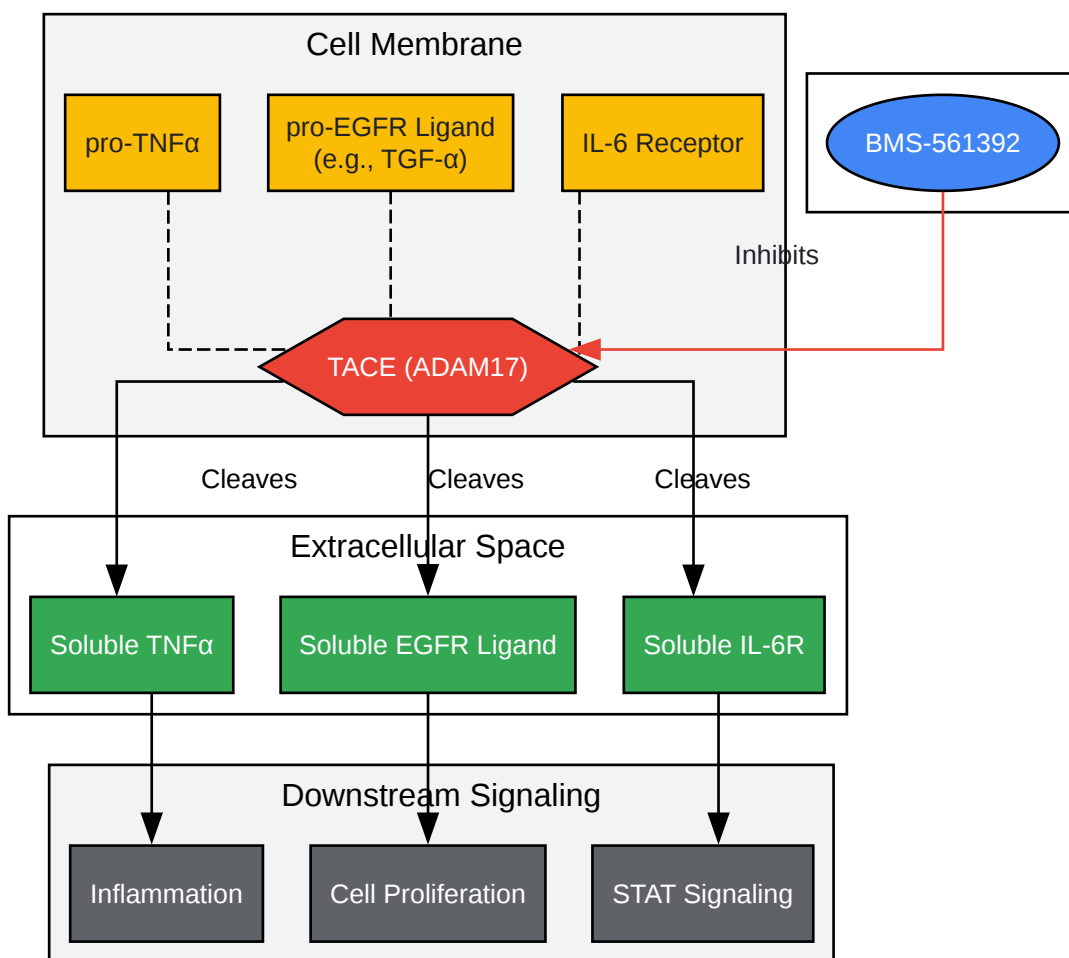
- Cells of interest
- **BMS-561392 formate**
- Complete cell culture medium
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.

- Treat cells with serial dilutions of **BMS-561392 formate** and a vehicle control.
- Incubate for the desired period.
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[\[10\]](#)
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[10\]](#)
- Mix thoroughly and measure the absorbance at 570 nm.
- Calculate cell viability relative to the vehicle control.

Signaling Pathways and Workflows



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Caption: TACE (ADAM17) signaling pathway and the inhibitory action of BMS-561392.



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Caption: General experimental workflow for assessing cytotoxicity and cell viability.

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